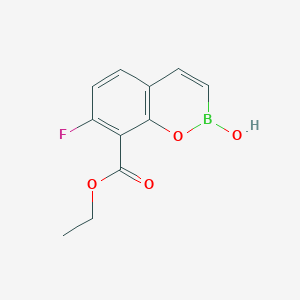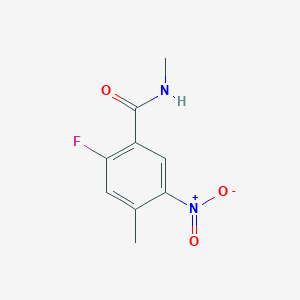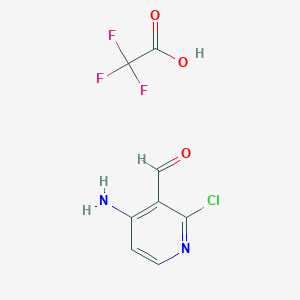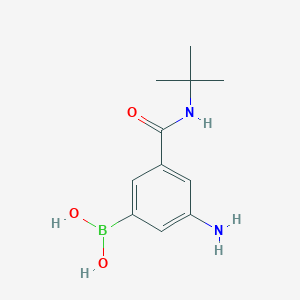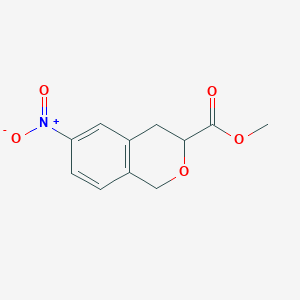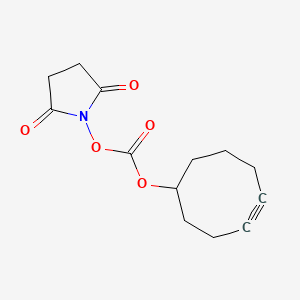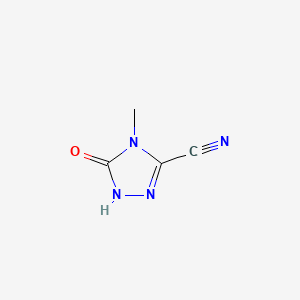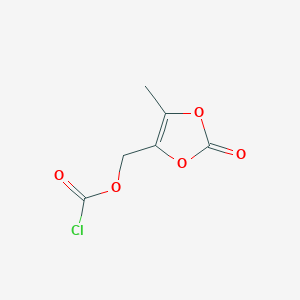
(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate typically involves the reaction of 5-methyl-2-oxo-1,3-dioxol-4-yl methanol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.
化学反応の分析
Types of Reactions
(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonochloridate group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 5-methyl-2-oxo-1,3-dioxol-4-yl methanol and carbon dioxide.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a carbamate derivative, while hydrolysis would produce the corresponding alcohol.
科学的研究の応用
(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate exerts its effects involves the reactivity of the carbonochloridate group. This group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
Similar Compounds
- (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl acetate
- (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbamate
- (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl ether
Uniqueness
What sets (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate apart from similar compounds is its high reactivity and versatility in various chemical reactions. Its ability to form stable covalent bonds with a wide range of nucleophiles makes it a valuable tool in organic synthesis and biochemical research.
特性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5/c1-3-4(2-10-5(7)8)12-6(9)11-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZNXADHWLJYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
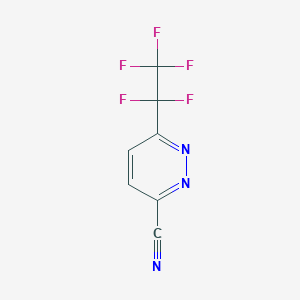
![7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)
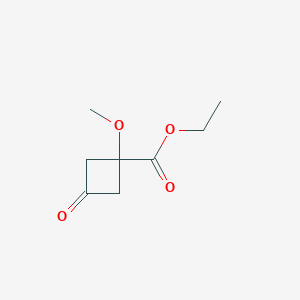

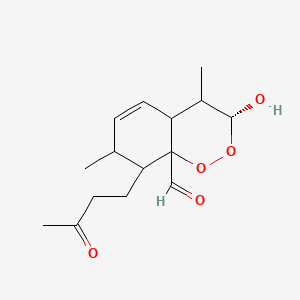
![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
